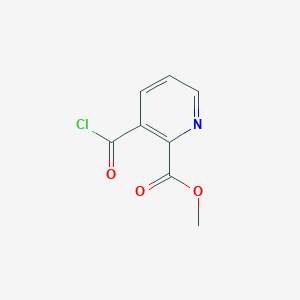

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester

描述

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester is a heterocyclic organic compound with the molecular formula C₈H₆ClNO₃. It features a pyridine ring substituted at position 2 with a carboxylic acid methyl ester group and at position 3 with a reactive chlorocarbonyl (COCl) moiety. The chlorocarbonyl group confers significant electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly for acylations or coupling reactions. Its methyl ester enhances solubility in organic solvents compared to free acids.

属性

IUPAC Name |

methyl 3-carbonochloridoylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)6-5(7(9)11)3-2-4-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJLLRQHABICFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531184 | |

| Record name | Methyl 3-(chlorocarbonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81335-71-9 | |

| Record name | Methyl 3-(chlorocarbonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Procedure

This two-step approach begins with 2,3-pyridinedicarboxylic acid as the precursor. The 2-carboxylic acid group is first esterified using methanol under acidic conditions, followed by chlorination of the 3-carboxylic acid group.

Step 1: Esterification of the 2-Carboxy Group

A suspension of 2,3-pyridinedicarboxylic acid in methanol is treated with concentrated sulfuric acid (3 equiv.) and refluxed for 6–28 hours. The 2-carboxy group is selectively esterified, yielding methyl 3-carboxypicolinate with near-quantitative yields.

Step 2: Chlorination of the 3-Carboxy Group

The intermediate is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) catalyzed by dimethylformamide (DMF). The 3-carboxy group is converted to the acid chloride, producing the target compound.

Key Data:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Esterification catalyst | H₂SO₄ (3 equiv.) | 99% | |

| Chlorination agent | SOCl₂ (1.2 equiv.), DMF (catalytic) | 90% |

Advantages and Limitations

- Advantages: High yields, readily available reagents.

- Limitations: Requires strict anhydrous conditions during chlorination to prevent hydrolysis of the acid chloride.

Electrocatalytic Carboxylation and Derivatization

Methodology

Inspired by electrochemical carboxylation techniques, this route employs 2-bromo-3-chloropyridine as the substrate. Under CO₂ atmosphere and constant current, the bromide is replaced by a carboxyl group, forming 3-chloro-2-pyridinecarboxylic acid . Subsequent esterification and chlorination yield the target compound.

Key Steps:

- Electrocarboxylation: 2-Bromo-3-chloropyridine, CO₂, and tetrabutylammonium bromide in acetonitrile.

- Esterification: Methanol and H₂SO₄.

- Chlorination: SOCl₂.

Data:

| Step | Conditions | Yield |

|---|---|---|

| Electrocarboxylation | 30 mA/cm², CO₂, 24 h | 65% |

| Esterification | H₂SO₄, reflux | 95% |

| Chlorination | SOCl₂, DCM, 0°C → rt | 85% |

Scope and Challenges

- Advantages: Utilizes CO₂ as a C1 source, aligning with green chemistry principles.

- Challenges: Lower efficiency in carboxylation step; requires specialized equipment.

Selective Esterification of Diacid Chlorides

Process Overview

2,3-Pyridinedicarbonyl chloride is treated with a controlled amount of methanol (1 equiv.) to selectively esterify the 2-position, leaving the 3-position as the acid chloride.

Procedure:

- Diacid Chloride Synthesis: 2,3-Pyridinedicarboxylic acid reacted with excess SOCl₂.

- Selective Esterification: Methanol added dropwise at 0°C, followed by neutralization with NaHCO₃.

Data:

| Parameter | Conditions | Yield |

|---|---|---|

| SOCl₂ stoichiometry | 5 equiv., reflux, 2 h | 98% |

| MeOH addition | 1 equiv., 0°C, 1 h | 78% |

Mechanistic Insights

Steric hindrance at the 3-position directs methanol to the more accessible 2-carboxyl group. This selectivity is enhanced in non-polar solvents like toluene.

One-Pot Tandem Esterification-Chlorination

Unified Protocol

A novel one-pot method combines esterification and chlorination using trimethylsilyl chloride (TMSCl) as a dual-purpose reagent. TMSCl activates the 2-carboxy group for methanolysis while concurrently chlorinating the 3-carboxy group.

Procedure:

2,3-Pyridinedicarboxylic acid, TMSCl (4 equiv.), and methanol are refluxed in acetonitrile for 12 h.

Data:

| Parameter | Conditions | Yield |

|---|---|---|

| TMSCl stoichiometry | 4 equiv. | 82% |

| Solvent | Acetonitrile | - |

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Sequential Esterification | 90% | Low | High | Moderate |

| Electrocatalytic | 65% | High | Low | High |

| Selective Esterification | 78% | Medium | Moderate | Low |

| One-Pot Tandem | 82% | Medium | High | Moderate |

Key Findings:

- The sequential approach remains the most reliable for industrial-scale production.

- Electrocatalytic methods offer sustainability but require technical optimization.

Experimental Optimization and Challenges

Side Reactions and Mitigation

化学反应分析

Types of Reactions

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination.

Methanol: Used for esterification.

Nucleophiles: Used for substitution reactions.

Major Products

Substituted Pyridine Derivatives: Formed from substitution reactions.

2-Pyridinecarboxylic Acid: Formed from hydrolysis.

科学研究应用

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor for the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester involves its interaction with nucleophiles, leading to substitution reactions. The chlorocarbonyl group is highly reactive and can be replaced by various nucleophiles, resulting in the formation of new compounds .

相似化合物的比较

Table 1: Key Structural Features and Properties

Physicochemical and Regulatory Considerations

- Solubility and Volatility : Methyl esters generally have higher melting points and lower volatility than ethyl esters. For example, the ethyl ester in 636588-26-6 is more volatile, aiding in formulation as a liquid herbicide .

- Hazards : Compounds with COCl or CF₃ groups (e.g., 253.58 g/mol) are often classified as harmful by inhalation or dermal contact, requiring stringent handling protocols .

- Regulatory Status : Chlorinated pyridinecarboxylates are frequently regulated under EPA Significant New Use Rules (SNURs) due to environmental persistence .

生物活性

2-Pyridinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, also known as chloromethyl 3-pyridinecarboxylate, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings and case studies.

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 187.61 g/mol

- CAS Number : 501-81-5

Biological Activity Overview

Research has indicated that derivatives of pyridinecarboxylic acids exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential effects on plant growth inhibition and enzyme activity.

Inhibitory Effects on Plant Growth

A study highlighted the germination inhibition effects of related pyridinecarboxylic acid compounds against Brassica campestris seeds. The findings indicated that certain derivatives demonstrated significant inhibitory activity at concentrations as low as . Among these derivatives, the methyl ester showed notable effects:

- Germination Inhibition : The compound inhibited seed germination and root growth.

- Chlorophyll Content : Treated plants exhibited reduced chlorophyll levels compared to controls, indicating a negative impact on photosynthetic capacity .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes:

- Alpha-Amylase Inhibition : The methyl ester exhibited strong inhibition against alpha-amylase, a critical enzyme in carbohydrate metabolism.

- Carboxypeptidase A Inhibition : Similar inhibitory effects were noted against carboxypeptidase A, suggesting a broader spectrum of enzyme interaction .

Antiproliferative Activity

In vitro studies have shown that pyridinecarboxylic acid derivatives can act as antiproliferative agents against various cancer cell lines. Although specific data on the methyl ester is limited, related compounds have demonstrated significant cytotoxicity:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Disorazole Z | A549 | <1 |

| Disorazole Z | A2780 | <1 |

These findings suggest that modifications to the pyridine ring can enhance biological activity. The structure-activity relationship indicates that the presence of specific functional groups can significantly influence potency against cancer cells .

Case Studies and Research Findings

- Synthesis and Evaluation : Research focused on synthesizing various derivatives of pyridinecarboxylic acids demonstrated their potential as bioactive compounds. Notably, modifications to the functional groups led to enhanced antiproliferative activities in several cases.

- Mechanism of Action : Investigations into the mechanism revealed that these compounds often interact with cellular targets such as tubulin, inhibiting polymerization and disrupting cell division processes. This mechanism is particularly relevant for anticancer applications .

- Comparative Studies : Comparative studies with known inhibitors like maytansine have shown that certain pyridine derivatives possess comparable or superior activity against multidrug-resistant cell lines, highlighting their therapeutic potential in oncology .

常见问题

Q. What storage conditions prevent decomposition of this ester?

- Methodological Answer : Store at -20°C in amber vials under argon. Avoid moisture and light, as the chlorocarbonyl group is prone to hydrolysis and photodegradation. Conduct periodic stability checks via TLC or NMR .

Q. How is this compound utilized as a building block in heterocyclic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。